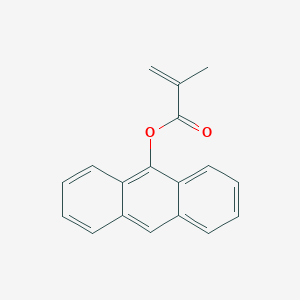

9-anthryl methacrylate

Beschreibung

Significance of Polycyclic Aromatic Hydrocarbon-Containing Monomers in Modern Polymer Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org In polymer chemistry, these compounds, particularly those that can act as monomers, are crucial for synthesizing high-performance polymers. numberanalytics.com The incorporation of aromatic rings into polymer backbones or side chains significantly enhances properties such as thermal stability, mechanical strength, and chemical resistance. numberanalytics.com This is due to the rigidity and stability of the aromatic structures. numberanalytics.com

PAH-containing polymers are noted for their unique photophysical properties, including fluorescence, which makes them valuable in the development of advanced materials for electronics and photonics. wikipedia.orgchemblink.com Their electron-rich nature and conjugated π-systems make them ideal building blocks for creating microporous organic polymers with high gas adsorption capacities, relevant for applications like carbon dioxide capture. rsc.org The ability to tailor the properties of these polymers by selecting specific PAH units allows for the design of materials with desired characteristics for a wide range of applications, from environmental remediation to advanced electronics. numberanalytics.comrsc.org

Overview of Methacrylate-Based Functional Polymers

Methacrylate-based polymers, derived from monomers like methyl methacrylate (MMA), are a versatile class of materials with a wide array of applications. nih.govacs.org These polymers are known for their optical clarity, durability, and thermal stability. acs.org The functionality of methacrylate polymers can be readily tailored by copolymerizing MMA with other functional monomers or by post-polymerization modification. mdpi.com This allows for the introduction of specific chemical groups that impart desired properties to the final material. mdpi.com

Functional methacrylate polymers are used in diverse fields. For instance, they are employed as sorbents for heavy metal recovery from aqueous solutions, as drug delivery vehicles due to their biocompatibility and non-toxicity, and in the development of transparent and stretchable materials for flexible electronics. nih.govmdpi.comliberty.edu The synthesis of these polymers can be achieved through various techniques, including free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP), which allows for precise control over the polymer architecture. liberty.eduspecificpolymers.com

Research Trajectories and Impact of 9-Anthryl Methacrylate in Materials Innovation

This compound (AMA) is a specialized monomer that combines the polymerizable methacrylate group with the photophysically active anthracene moiety. chemblink.comcymitquimica.com This unique structure has positioned AMA as a key component in the development of advanced functional polymers. Research into AMA has been driven by its fluorescent and photoreactive properties, which are conferred by the anthracene group. chemblink.compolysciences.com

The incorporation of AMA into polymer chains allows for the creation of materials with tailored optical and electronic properties. specificpolymers.com These materials have found applications in various innovative fields:

Optoelectronics: AMA-containing polymers are used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their fluorescence and ability to form light-emitting layers. chemblink.comlookchem.com

Sensors: The fluorescent properties of AMA are harnessed to create sensitive and selective sensors. For example, polymers containing AMA have been used in fiber optic sensors for the detection of antibiotics like tetracycline. lookchem.com

Biomedical Applications: In the biomedical field, AMA-based polymers are used for applications such as DNA detection, where they can amplify fluorescence signals, and in the development of controlled-release drug delivery systems. specificpolymers.com

Photoresponsive Materials: The photoreactivity of the anthracene group allows for the creation of materials that can undergo reversible changes upon exposure to light, making them suitable for applications in data storage and as photodegradable polymers. chemblink.com

Ongoing research continues to explore new applications for this compound, focusing on enhancing its photochemical efficiency and integrating it into novel polymer systems for next-generation materials. chemblink.com

Eigenschaften

IUPAC Name |

anthracen-9-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRHFIPBWCCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the recommended methods for synthesizing 9-anthryl methacrylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of 9-anthracenemethanol with methacryloyl chloride in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to remove unreacted monomers. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm ester bond formation and anthracene ring integrity, complemented by high-performance liquid chromatography (HPLC) for quantitative purity assessment .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Due to its light-sensitive anthracene moiety, store the compound in amber vials at –20°C under inert gas (argon/nitrogen) to suppress oxidation. Use gloveboxes for handling to minimize oxygen and moisture exposure . Pre-experiment stability tests (e.g., UV-Vis spectroscopy) under proposed storage conditions are advised to confirm shelf life .

Q. What spectroscopic techniques are most effective for characterizing this compound in polymer matrices?

- Methodological Answer : Fluorescence spectroscopy (excitation ~365 nm) is optimal for tracking anthracene’s π-π* transitions in polymers. Fourier-transform infrared (FTIR) spectroscopy identifies methacrylate C=O stretching (~1720 cm⁻¹) and anthracene C-H bending (700–800 cm⁻¹). Differential scanning calorimetry (DSC) can monitor glass transition temperature (Tg) shifts caused by anthracene incorporation .

Advanced Research Questions

Q. How does the incorporation of this compound into polymer backbones influence interdiffusion dynamics during film formation?

- Methodological Answer : Fluorescence nonradiative energy transfer (NET) experiments using donor-acceptor pairs (e.g., 1-naphthyl/9-anthryl) quantify interdiffusion rates. Prepare latex films with labeled polymers and measure energy transfer efficiency via time-resolved fluorescence decay. Particle size (dynamic light scattering) and polymer compatibility (DSC) must be correlated with NET data to resolve conflicting diffusion models . For example, smaller particles (<100 nm) exhibit faster interdiffusion due to higher surface-area-to-volume ratios .

Q. What mechanisms explain the quenching of this compound’s fluorescence in the presence of singlet oxygen (¹O₂)?

- Methodological Answer : Anthracene’s excited state (S₁) reacts with ¹O₂ to form an endoperoxide, causing fluorescence quenching. To validate, use a europium(III) complex probe (e.g., Eu(TFPB)₃(EP-AnPy)) and measure luminescence recovery after ¹O₂ exposure. Control experiments with antioxidants (e.g., sodium azide) confirm specificity. Time-resolved spectroscopy distinguishes static vs. dynamic quenching mechanisms .

Q. How can steric hindrance from 9-anthryl groups be mitigated in photoactive polymer design?

- Methodological Answer : Steric effects reduce chromophore mobility, limiting applications like exiplex formation. Strategies include:

- Copolymerization : Blend with flexible monomers (e.g., butyl methacrylate) to enhance backbone mobility .

- Side-chain engineering : Attach anthracene via longer spacers (e.g., ethyl instead of methyl groups) to decouple polymer backbone rigidity from chromophore motion .

- Crosslinking density optimization : Adjust crosslinker concentration (e.g., ethylene glycol dimethacrylate) to balance mechanical stability and chromophore mobility .

Q. What analytical approaches resolve contradictions in reported reaction efficiencies of this compound in Diels-Alder cycloadditions?

- Methodological Answer : Discrepancies may arise from varying diene partners or solvent polarity. Use quantum yield calculations (UV-Vis kinetics) and density functional theory (DFT) simulations to compare reaction pathways. For example, electron-deficient dienophiles (e.g., maleic anhydride) accelerate anthracene’s [4+2] cycloaddition in polar aprotic solvents (e.g., DMF). Validate with HPLC-MS to isolate and identify adducts .

Data Analysis and Reporting Guidelines

Q. How should researchers structure a publication on this compound’s photophysical properties to meet journal standards?

- Methodological Answer : Follow IMRAD structure:

- Introduction : Highlight anthracene’s role in fluorescence studies and gaps in polymer photophysics .

- Methods : Detail synthesis protocols (CAS 31645-35-9), instrumentation (e.g., Bruker D8 Quest for XRD), and statistical tests (e.g., ANOVA for interdiffusion rates) .

- Results : Use tables to compare Tg, fluorescence lifetimes, and reaction yields. Avoid redundant figures; prioritize spectral overlays showing quenching/energy transfer .

- Discussion : Link steric effects to exiplex formation limitations, contrasting with flexible backbone polymers like poly(2-(9-anthryl)ethyl methacrylate) .

Q. What ethical considerations apply when publishing spectroscopic data involving this compound?

- Methodological Answer :

- Data transparency : Share raw spectra and crystallography files (e.g., CIF) as supplementary material .

- Replication : Provide step-by-step synthesis and characterization protocols to enable reproducibility .

- Conflict of interest : Disclose funding sources (e.g., polymer science grants) and patent applications related to anthracene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.